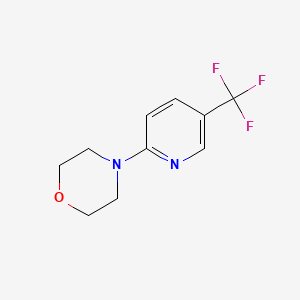
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid: is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a phenyl group, a carboxylic acid group, and a diethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Diethylaminomethyl Group: This step involves the alkylation of the furan ring with diethylamine and formaldehyde under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the diethylaminomethyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The phenyl group and the furan ring can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated and nitrated derivatives.
Scientific Research Applications
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can interact with biological receptors, while the furan ring and phenyl group contribute to the compound’s overall activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylfuran-3-carboxylic acid: Lacks the diethylaminomethyl group, resulting in different chemical and biological properties.
5-Methyl-2-phenylfuran-3-carboxylic acid: Contains a methyl group instead of the diethylaminomethyl group, leading to variations in reactivity and applications.
5-Diethylaminomethyl-2-furancarboxylic acid:
Uniqueness
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid is unique due to the presence of the diethylaminomethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(diethylaminomethyl)-2-phenylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-17(4-2)11-13-10-14(16(18)19)15(20-13)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOVMQMLNCCFTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963026 |
Source


|
| Record name | 5-[(Diethylamino)methyl]-2-phenylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-94-9 |
Source


|
| Record name | 5-[(Diethylamino)methyl]-2-phenylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)






![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)






